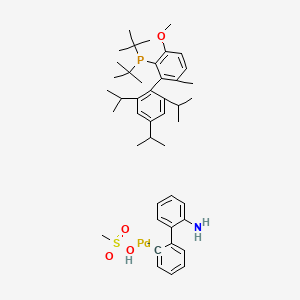

RockPhos Pd G3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

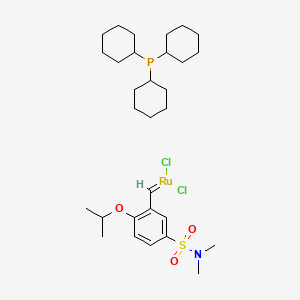

RockPhos Pd G3, also known as RockPhos-G3-palladacycle, is a third-generation Buchwald palladium precatalyst. It is a highly efficient catalyst used in various cross-coupling reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. The compound is characterized by its stability in air, moisture, and thermal conditions, making it a versatile tool in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

RockPhos Pd G3 is synthesized through a series of chemical reactions involving the coordination of palladium with a bulky RockPhos ligand. The synthesis typically involves the following steps:

Ligand Preparation: The RockPhos ligand is prepared by reacting di-tert-butylphosphino-3-methoxy-6-methyl-2’,4’,6’-triisopropyl-1,1’-biphenyl with 2-aminobiphenyl.

Palladium Coordination: The prepared ligand is then coordinated with palladium(II) methanesulfonate under controlled conditions to form the this compound complex

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

RockPhos Pd G3 is primarily used in cross-coupling reactions, including:

Buchwald-Hartwig Cross Coupling: Formation of carbon-nitrogen bonds.

Heck Reaction: Formation of carbon-carbon bonds.

Hiyama Coupling: Formation of carbon-carbon bonds using organosilanes.

Negishi Coupling: Formation of carbon-carbon bonds using organozinc reagents.

Sonogashira Coupling: Formation of carbon-carbon bonds using terminal alkynes.

Stille Coupling: Formation of carbon-carbon bonds using organotin reagents.

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds using organoboron reagents .

Common Reagents and Conditions

The reactions involving this compound typically require:

Reagents: Aryl halides, organometallic reagents (e.g., organoboron, organozinc, organotin), bases (e.g., potassium carbonate, sodium hydroxide).

Conditions: Mild to moderate temperatures (room temperature to 40°C), inert atmosphere (e.g., nitrogen or argon), and organic solvents (e.g., toluene, tetrahydrofuran) .

Major Products

The major products formed from these reactions are various substituted aromatic compounds, including aryl amines, aryl ethers, and biaryl compounds .

Applications De Recherche Scientifique

RockPhos Pd G3 has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .

Mécanisme D'action

The mechanism of action of RockPhos Pd G3 involves the activation of the palladium center, which facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The bulky RockPhos ligand stabilizes the palladium center, allowing for efficient catalysis. The key steps in the catalytic cycle include oxidative addition, transmetalation, and reductive elimination .

Comparaison Avec Des Composés Similaires

RockPhos Pd G3 is compared with other third-generation Buchwald precatalysts, such as:

XPhos Pd G3: Known for its high reactivity and stability in cross-coupling reactions.

RuPhos Pd G3: Noted for its ability to form carbon-fluorine and carbon-sulfur bonds.

BrettPhos Pd G3: Recognized for its efficiency in the amination of aryl halides .

This compound stands out due to its ability to accommodate very bulky ligands, making it highly versatile and effective in a wide range of cross-coupling reactions .

Propriétés

IUPAC Name |

ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHMIRGGAFFMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63NO4PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)